molecular formula C6H6O5S B2765947 5-Methanesulfonylfuran-3-carboxylic acid CAS No. 1520606-32-9

5-Methanesulfonylfuran-3-carboxylic acid

Cat. No. B2765947
M. Wt: 190.17
InChI Key: SLNQKUYTZDEGHA-UHFFFAOYSA-N
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Description

5-Methanesulfonylfuran-3-carboxylic acid is a chemical compound with the molecular formula C6H6O5S and a molecular weight of 190.17 .

Scientific Research Applications

Oxidative C-H Bond Activation

A manganese dioxide-methanesulfonic acid oxidation system efficiently promotes the direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation, highlighting its significance in developing economical and environmentally friendly chemical processes (Liu et al., 2013).

Enzyme Inhibition Studies

Furan sulfonylhydrazones synthesized from methane sulfonic acid hydrazide demonstrated inhibition activities on carbonic anhydrase I isoenzyme, suggesting the potential therapeutic applications of such derivatives in medical and biochemical research (Gündüzalp et al., 2016).

Microbial Metabolism

Research on the microbial metabolism of methanesulfonic acid underscores its importance in the biogeochemical cycling of sulfur and its utilization by diverse aerobic bacteria as a source of sulfur for growth. This highlights its environmental significance and the role in microbial ecology (Kelly & Murrell, 1999).

Synthesis of Benzothiazoles and Benzoxazoles

Methanesulfonic acid/SiO2 has been used in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, presenting a method that is simple, uses widely available carboxylic acids, and involves easy handling of reaction conditions (Sharghi & Asemani, 2009). Additionally, methanesulfonic acid catalyzes the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids, demonstrating its utility in facilitating efficient and versatile organic syntheses (Kumar et al., 2008).

Green Chemistry and Electrochemical Applications

Methanesulfonic acid has been highlighted for its low toxicity and environmental benefits, making it an ideal electrolyte for many electrochemical processes, especially in the context of green chemistry and sustainability (Gernon et al., 1999).

properties

IUPAC Name

5-methylsulfonylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNQKUYTZDEGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonylfuran-3-carboxylic acid

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